molecular formula C28H27NO6 B8228610 NH-3 CAS No. 447415-26-1

NH-3

Cat. No.: B8228610
CAS No.: 447415-26-1
M. Wt: 473.5 g/mol
InChI Key: IXMROOKFPWGDGF-UHFFFAOYSA-N
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Description

Ammonia, with the chemical formula NH₃, is a colorless gas with a pungent odor. It is composed of one nitrogen atom bonded to three hydrogen atoms. Ammonia is a significant compound in both the atmosphere and the biosphere. It is the simplest stable compound of nitrogen and hydrogen and serves as a starting material for the production of many commercially important nitrogen compounds .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ammonia undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Requires an oxidizing agent such as oxygen or chlorine.

    Reduction: Involves metal oxides and high temperatures.

    Substitution: Involves acids like hydrochloric acid or sulfuric acid.

Major Products

Scientific Research Applications

Ammonia has a wide range of applications in scientific research:

Mechanism of Action

Ammonia exerts its effects through various mechanisms:

Comparison with Similar Compounds

Ammonia can be compared with other nitrogen-containing compounds such as:

Ammonia is unique due to its simple structure and wide range of applications in various fields. Its ability to act as both a weak base and a weak acid makes it versatile in chemical reactions .

Properties

IUPAC Name

2-[4-[[4-hydroxy-3-[2-(4-nitrophenyl)ethynyl]-5-propan-2-ylphenyl]methyl]-3,5-dimethylphenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27NO6/c1-17(2)25-14-21(15-26-18(3)11-24(12-19(26)4)35-16-27(30)31)13-22(28(25)32)8-5-20-6-9-23(10-7-20)29(33)34/h6-7,9-14,17,32H,15-16H2,1-4H3,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXMROOKFPWGDGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CC2=CC(=C(C(=C2)C(C)C)O)C#CC3=CC=C(C=C3)[N+](=O)[O-])C)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001033230
Record name 2-[4-[[4-Hydroxy-3-(1-methylethyl)-5-[2-(4-nitrophenyl)ethynyl]phenyl]methyl]-3,5-dimethylphenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001033230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

447415-26-1
Record name NH-3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0447415261
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[4-[[4-Hydroxy-3-(1-methylethyl)-5-[2-(4-nitrophenyl)ethynyl]phenyl]methyl]-3,5-dimethylphenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001033230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NH-3
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54KY638G8W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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